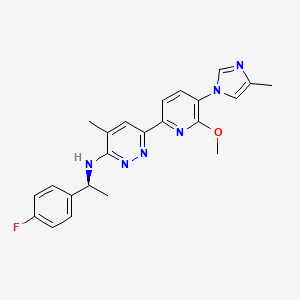

BPN-15606

Description

BenchChem offers high-quality BPN-15606 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BPN-15606 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(1S)-1-(4-fluorophenyl)ethyl]-6-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-4-methylpyridazin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN6O/c1-14-11-20(28-29-22(14)26-16(3)17-5-7-18(24)8-6-17)19-9-10-21(23(27-19)31-4)30-12-15(2)25-13-30/h5-13,16H,1-4H3,(H,26,29)/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZCREVMHGYOLRL-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN=C1NC(C)C2=CC=C(C=C2)F)C3=NC(=C(C=C3)N4C=C(N=C4)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN=C1N[C@@H](C)C2=CC=C(C=C2)F)C3=NC(=C(C=C3)N4C=C(N=C4)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BPN-15606: A Technical Guide to its Mechanism of Action as a γ-Secretase Modulator

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BPN-15606 is a potent, orally bioavailable small molecule that acts as a γ-secretase modulator (GSM). It has been investigated as a potential therapeutic agent for Alzheimer's disease. The core mechanism of action of BPN-15606 involves the allosteric modulation of the γ-secretase enzyme complex. This modulation results in a shift in the cleavage preference of the amyloid precursor protein (APP), leading to a reduction in the production of the highly amyloidogenic 42-amino acid amyloid-β peptide (Aβ42) and a concomitant increase in the production of shorter, less aggregation-prone Aβ species, such as Aβ38. Notably, this action is achieved without inhibiting the overall proteolytic activity of γ-secretase, thereby avoiding the toxicities associated with the inhibition of Notch signaling, a critical pathway for cell-cell communication and differentiation. Preclinical studies in various cell-based and animal models have demonstrated the efficacy of BPN-15606 in lowering Aβ42 levels in the brain and plasma. However, the clinical development of BPN-15606 was discontinued (B1498344) due to the identification of a potentially mutagenic metabolite and evidence of QT interval prolongation in non-human primates. This guide provides a detailed overview of the mechanism of action of BPN-15606, supported by quantitative data, experimental protocols, and visual diagrams.

Core Mechanism of Action: Allosteric Modulation of γ-Secretase

The primary molecular target of BPN-15606 is the γ-secretase complex, a multi-subunit protease responsible for the final cleavage of APP to generate Aβ peptides. Unlike γ-secretase inhibitors (GSIs) that block the active site of the enzyme, BPN-15606 binds to an allosteric site on the presenilin-1 (PS1) subunit, the catalytic core of the γ-secretase complex.[1] This binding induces a conformational change in the enzyme, altering its processivity.

The altered enzymatic activity preferentially shifts the cleavage of the APP transmembrane domain away from the production of Aβ42 and Aβ40, in favor of producing shorter Aβ peptides like Aβ37 and Aβ38.[2][3][4][5][6] These shorter peptides are considered to be less prone to aggregation and are more readily cleared from the brain, thus reducing the amyloid burden that is a hallmark of Alzheimer's disease. A key advantage of this modulatory approach is the preservation of γ-secretase's other critical functions, most notably the processing of the Notch receptor, thereby circumventing the severe side effects observed with GSIs.[2][4][5][6]

Signaling Pathway Diagram

Caption: BPN-15606 allosterically modulates γ-secretase, shifting APP processing from Aβ42 to Aβ38.

Quantitative Data Summary

The following tables summarize the key quantitative data for BPN-15606 from various preclinical studies.

Table 1: In Vitro Efficacy of BPN-15606

| Cell Line | Assay | Parameter | Value | Reference |

| SH-SY5Y Neuroblastoma | Aβ Production | IC50 for Aβ42 reduction | 7 nM | [4][7][8] |

| SH-SY5Y Neuroblastoma | Aβ Production | IC50 for Aβ40 reduction | 17 nM | [4][7][8] |

| H4-APP751 Neuroglioma | Notch Cleavage | Effect on Notch Proteolysis | No inhibition up to 25 µM | [2] |

Table 2: In Vivo Efficacy of BPN-15606 in Rodent Models

| Species | Model | Dose (mg/kg) | Route | Duration | Key Findings | Reference |

| Mouse | C57BL/6 | 25 | Oral (single) | 24 hours | Robust reduction in brain and plasma Aβ42 and Aβ40 starting at 30-60 mins | [5][7][8] |

| Mouse | C57BL/6 | 10, 25, 50 | Oral | 7 days | Dose-dependent reduction of Aβ42 and Aβ40 in plasma and brain | [4][7][8] |

| Rat | Sprague-Dawley | 5, 25, 50 | Oral | 9 days | Dose-dependent reduction of Aβ42 and Aβ40 in CSF | [4][7][8] |

| Mouse | PSAPP Transgenic | 10 | Oral (in chow) | 3 months (pre-plaque) | Attenuated cognitive impairment, reduced amyloid plaque load, microgliosis, and astrogliosis | [9][10] |

| Mouse | PSAPP Transgenic | 10 | Oral (in chow) | 3 months (post-plaque) | Ineffective | [9][10] |

| Mouse | Ts65Dn (Down Syndrome) | 10 | Oral gavage | 4 months | Decreased Aβ40 and Aβ42 in cortex and hippocampus, rescued Rab5 hyperactivation, normalized neurotrophin signaling, reduced tau pathology and neuroinflammation | [11][12] |

Experimental Protocols

In Vitro Aβ Production Assay in SH-SY5Y Cells

Objective: To determine the potency of BPN-15606 in reducing the production of Aβ42 and Aβ40 in a human neuroblastoma cell line overexpressing APP.

Methodology:

-

Cell Culture: Human SH-SY5Y neuroblastoma cells stably overexpressing wild-type human APP751 are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are plated in multi-well plates and allowed to adhere. The culture medium is then replaced with fresh medium containing various concentrations of BPN-15606 or a vehicle control (e.g., DMSO).

-

Incubation: The cells are incubated with the compound for a defined period, typically 16-24 hours, to allow for APP processing and Aβ secretion into the medium.

-

Sample Collection: After incubation, the conditioned medium is collected for Aβ analysis.

-

Aβ Quantification: The levels of Aβ42 and Aβ40 in the conditioned medium are quantified using a sensitive immunoassay, such as a sandwich enzyme-linked immunosorbent assay (ELISA) or a Meso Scale Discovery (MSD) electrochemiluminescence assay.

-

Data Analysis: The Aβ concentrations are normalized to the vehicle control, and the IC50 values (the concentration of the compound that inhibits 50% of Aβ production) are calculated using a non-linear regression analysis.[13]

Experimental Workflow: In Vitro Aβ Production Assay

References

- 1. Turning the tide on Alzheimer’s disease: modulation of γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator BPN-15606 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. curealz.org [curealz.org]

- 7. The GSM BPN-15606 as a potential candidate for preventative therapy in Alzheimer’s disease | AlzPED [alzped.nia.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The GSM BPN-15606 as a Potential Candidate for Preventative Therapy in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. escholarship.org [escholarship.org]

- 12. γ-Secretase Modulator BPN15606 Reduced Aβ42 and Aβ40 and Countered Alzheimer-Related Pathologies in a Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. γ-Secretase modulator resistance of an aggressive Alzheimer-causing presenilin mutant can be overcome in the heterozygous patient state by a set of advanced compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Role of BPN-15606 in γ-Secretase Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPN-15606 is a potent, orally active small molecule that acts as a γ-secretase modulator (GSM). Unlike γ-secretase inhibitors (GSIs) which block the enzymatic activity of the γ-secretase complex and can lead to mechanism-based toxicities due to inhibition of Notch processing, BPN-15606 allosterically modulates the enzyme. This modulation results in a shift in the cleavage preference of γ-secretase on the amyloid precursor protein (APP), leading to a significant reduction in the production of the highly amyloidogenic 42-amino-acid amyloid-β peptide (Aβ42) and, to a lesser extent, Aβ40. Concurrently, BPN-15606 increases the formation of shorter, less fibrillogenic Aβ peptides, such as Aβ37 and Aβ38. This technical guide provides an in-depth overview of the mechanism of action of BPN-15606, supported by quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to γ-Secretase and Amyloid-β Production

The γ-secretase complex is an intramembrane aspartyl protease responsible for the final cleavage of the amyloid precursor protein (APP), a critical step in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides.[1][2] This complex is composed of four core protein subunits: presenilin (which contains the catalytic site), nicastrin, anterior pharynx-defective 1 (Aph-1), and presenilin-enhancer 2 (Pen-2).[1][2]

The processing of APP by β-secretase (BACE1) generates a C-terminal fragment of APP (CTFβ or C99). Subsequently, γ-secretase cleaves C99 at multiple sites within its transmembrane domain, producing Aβ peptides of varying lengths, most commonly Aβ40 and Aβ42.[3] Aβ42 is particularly prone to aggregation and is a primary component of the amyloid plaques found in the brains of individuals with Alzheimer's disease (AD).[3] Therefore, reducing the production of Aβ42 is a key therapeutic strategy for AD.

BPN-15606: A γ-Secretase Modulator

BPN-15606 is a pyridazine-containing GSM that has demonstrated significant potential in preclinical studies for the treatment of Alzheimer's disease.[4][5] Unlike GSIs, BPN-15606 does not inhibit the overall activity of γ-secretase. Instead, it binds to an allosteric site on the enzyme complex, inducing a conformational change that alters the processivity of γ-secretase cleavage of APP-CTFβ.[6][7] This modulation results in a decreased production of Aβ42 and Aβ40 and a corresponding increase in the production of shorter, less amyloidogenic Aβ species like Aβ37 and Aβ38.[6][8] A crucial advantage of this mechanism is the sparing of Notch receptor processing, a vital signaling pathway for cell-fate decisions, thereby avoiding the toxicities associated with GSIs.[9]

Mechanism of Action

The precise binding site of BPN-15606 on the γ-secretase complex is a subject of ongoing research, but it is understood to be distinct from the active site targeted by inhibitors. The binding of BPN-15606 is thought to subtly alter the conformation of the enzyme-substrate complex, favoring cleavage at sites that produce shorter Aβ peptides.

Figure 1. Mechanism of BPN-15606 Action on APP Processing.

Quantitative Data

The following tables summarize the key quantitative data from in vitro and in vivo studies of BPN-15606.

In Vitro Efficacy

| Cell Line | Target | IC50 / EC50 | Reference |

| SH-SY5Y-APP751 | Aβ42 Production | IC50: 7 nM | [10] |

| SH-SY5Y-APP751 | Aβ40 Production | IC50: 17 nM | [10] |

| Pyridazine Analogues | Aβ38 Secretion | EC50: 18-84 nM | [4] |

In Vivo Efficacy in Mice (C57BL/6J)

| Dose (mg/kg/day, p.o.) | Duration | Tissue | Aβ42 Reduction (%) | Aβ40 Reduction (%) | Reference |

| 10 | 7 days | Plasma | ~60% | ~40% | [5] |

| 25 | 7 days | Plasma | ~75% | ~55% | [5] |

| 50 | 7 days | Plasma | ~80% | ~60% | [5] |

| 10 | 7 days | Brain | ~50% | ~25% | [5] |

| 25 | 7 days | Brain | ~65% | ~40% | [5] |

| 50 | 7 days | Brain | ~70% | ~45% | [5] |

| 25 (single dose) | Peak (0.5-24h) | Plasma | >90% | Not specified | [4] |

| 10 (single dose) | Peak (0.5-24h) | Brain | >70% | Not specified | [4] |

In Vivo Efficacy in Rats (Sprague-Dawley)

| Dose (mg/kg/day, p.o.) | Duration | Tissue | Aβ42 Reduction (%) | Aβ40 Reduction (%) | Reference |

| 5 | 9 days | Plasma | ~50% | ~30% | [5] |

| 25 | 9 days | Plasma | ~70% | ~50% | [5] |

| 50 | 9 days | Plasma | ~75% | ~55% | [5] |

| 5 | 9 days | CSF | ~40% | ~20% | [5] |

| 25 | 9 days | CSF | ~60% | ~40% | [5] |

| 50 | 9 days | CSF | ~65% | ~45% | [5] |

In Vivo Efficacy in PSAPP Transgenic Mice

| Treatment Group | Duration | Outcome | Reference |

| Pre-plaque (3-month-old) | 3 months | Attenuated cognitive impairment, reduced amyloid plaque load, microgliosis, and astrogliosis. | [11] |

| Post-plaque (6-month-old) | 3 months | Ineffective. | [11] |

Experimental Protocols

This section provides an overview of the methodologies used in the preclinical evaluation of BPN-15606.

In Vitro Cell-Based Assays

Figure 2. Workflow for In Vitro Aβ Quantification Assay.

4.1.1. Cell Culture and Treatment:

-

Cell Line: Human neuroblastoma SH-SY5Y cells stably overexpressing wild-type human APP751.[12]

-

Culture Medium: A 1:1 mixture of Eagle's Minimum Essential Medium (EMEM) and F12 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are plated in multi-well plates and treated with various concentrations of BPN-15606 (or vehicle control) for 24 hours.

4.1.2. Aβ Quantification (ELISA):

-

Sample: Cell culture supernatant is collected after treatment.

-

Method: Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of secreted Aβ40 and Aβ42. Commercially available ELISA kits (e.g., from Invitrogen, Arigo Biolaboratories) are commonly used.[13][14]

-

Procedure: The assay is typically performed in a 96-well plate pre-coated with a capture antibody specific for the C-terminus of Aβ. Samples and standards are added, followed by a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase). A substrate is then added, and the resulting colorimetric or chemiluminescent signal is measured using a plate reader.

-

Analysis: A standard curve is generated to calculate the concentration of Aβ in the samples. IC50 values are determined by plotting the percentage inhibition of Aβ production against the log concentration of BPN-15606.

4.1.3. Notch Cleavage Assay:

-

Principle: To assess the selectivity of BPN-15606, its effect on Notch cleavage is evaluated. This is often done using a reporter gene assay.

-

Method: Cells (e.g., H4 human neuroglioma cells) are co-transfected with a constitutively active form of Notch (NotchΔE) and a reporter construct containing a luciferase gene under the control of a promoter responsive to the Notch intracellular domain (NICD).[15][16]

-

Procedure: Transfected cells are treated with BPN-15606 or a known GSI (positive control). The activity of luciferase is then measured. A lack of inhibition of the luciferase signal indicates that BPN-15606 does not interfere with Notch processing.

In Vivo Animal Studies

Figure 3. General Workflow for In Vivo Studies of BPN-15606.

4.2.1. Animal Models:

-

Wild-type: C57BL/6J mice and Sprague-Dawley rats are used for pharmacokinetic and pharmacodynamic studies.[5]

-

Alzheimer's Disease Model: PSAPP transgenic mice, which co-express mutant human APP and presenilin 1, are used to model amyloid pathology.[11]

4.2.2. Drug Administration:

-

Route: Oral gavage (p.o.).[5]

-

Vehicle: A common vehicle is a mixture of polyethylene (B3416737) glycol 400, sterile water, and a surfactant like Tween 20 (e.g., 80% PEG400, 20% sterile water, 0.1% Tween 20).[5]

-

Dosing: Doses ranging from 5 to 50 mg/kg/day have been tested in rodents.[5] For chronic studies, BPN-15606 can be milled into the rodent chow.[5]

4.2.3. Tissue Collection and Processing:

-

Tissues: Blood, cerebrospinal fluid (CSF), and brain are collected at specified time points.

-

Brain Homogenization: Brain tissue is homogenized in a suitable buffer (e.g., Tris-buffered saline with protease inhibitors) to prepare lysates for Aβ analysis.

4.2.4. Aβ Quantification (ELISA):

-

Method: Similar to the in vitro assay, ELISA is used to measure Aβ40 and Aβ42 levels in plasma, CSF, and brain homogenates.

4.2.5. Western Blot Analysis:

-

Purpose: To assess the levels of full-length APP and its C-terminal fragments (CTFs).

-

Procedure: Brain lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against APP and its C-terminal domain.[17][18]

4.2.6. Immunohistochemistry (IHC) and Histology:

-

Purpose: To visualize and quantify amyloid plaque deposition in the brains of PSAPP mice.

-

Procedure: Brain sections are stained with antibodies specific for Aβ (e.g., 6E10, 4G8) or with dyes that bind to β-sheet structures, such as Thioflavin S.[19]

-

Analysis: The plaque burden is quantified using image analysis software.

ADMET Properties

BPN-15606 has been shown to possess acceptable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties in preclinical studies, supporting its potential for further development.[4][12] However, studies on an earlier related compound were terminated due to the identification of a potentially mutagenic metabolite and evidence of QT interval prolongation in non-human primates.[4] Subsequent optimization led to the development of analogues with improved safety profiles.

Conclusion

BPN-15606 represents a promising therapeutic candidate for Alzheimer's disease by selectively modulating γ-secretase activity to reduce the production of pathogenic Aβ42. Its allosteric mechanism of action offers a significant advantage over traditional γ-secretase inhibitors by sparing Notch processing and potentially avoiding associated toxicities. The extensive preclinical data, including potent in vitro and in vivo efficacy in reducing brain Aβ levels and amyloid pathology, underscore the potential of BPN-15606 as a disease-modifying therapy for Alzheimer's disease. Further clinical investigation is warranted to translate these promising preclinical findings to human patients.

References

- 1. APP Antibodies | Antibodies.com [antibodies.com]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. rupress.org [rupress.org]

- 5. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator BPN-15606 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. γ-Secretase Modulator BPN15606 Reduced Aβ42 and Aβ40 and Countered Alzheimer-Related Pathologies in a Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. γ-Secretase modulator resistance of an aggressive Alzheimer-causing presenilin mutant can be overcome in the heterozygous patient state by a set of advanced compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. The GSM BPN-15606 as a potential candidate for preventative therapy in Alzheimer’s disease | AlzPED [alzped.nia.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mouse Amyloid beta 42 ELISA Kit (KMB3441) - Invitrogen [thermofisher.com]

- 14. arigobio.com [arigobio.com]

- 15. jneurosci.org [jneurosci.org]

- 16. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. APP Antibody | Cell Signaling Technology [cellsignal.com]

- 18. APP/Beta Amyloid antibody (25524-1-AP) | Proteintech [ptglab.com]

- 19. Immunocytochemical Characterization of Alzheimer Disease Hallmarks in APP/PS1 Transgenic Mice Treated with a New Anti-Amyloid-β Vaccine - PMC [pmc.ncbi.nlm.nih.gov]

BPN-15606: A γ-Secretase Modulator for Alzheimer's Disease

An In-depth Technical Guide on its Impact on the Aβ40/Aβ42 Ratio

This technical guide provides a comprehensive overview of BPN-15606, a potent, orally active γ-secretase modulator (GSM), and its impact on the amyloid-beta (Aβ) 40 to Aβ42 ratio, a key pathological hallmark in Alzheimer's disease (AD). This document is intended for researchers, scientists, and drug development professionals.

Introduction

Alzheimer's disease is characterized by the accumulation of neuritic plaques in the brain, which are primarily composed of the fibrillar 42-amino-acid Aβ peptide (Aβ42).[1] An increased ratio of Aβ42 to Aβ40 is considered a critical initiating event in the pathogenesis of AD.[2][3] BPN-15606 is a novel small molecule that modulates the activity of γ-secretase, an enzyme complex responsible for the final cleavage of the amyloid precursor protein (APP) to produce Aβ peptides of varying lengths.[1][4] Unlike γ-secretase inhibitors, which block the enzyme's activity altogether and can lead to side effects related to Notch signaling, GSMs like BPN-15606 allosterically modulate the enzyme to favor the production of shorter, less aggregation-prone Aβ species, such as Aβ38, at the expense of the highly amyloidogenic Aβ42.[1][4] This mechanism effectively lowers the Aβ42/Aβ40 ratio.

Mechanism of Action

BPN-15606 acts as a γ-secretase modulator, promoting the processivity of the γ-secretase complex.[5][6] This enhanced processivity leads to a shift in the cleavage site of APP, resulting in the decreased production of Aβ42 and, to a lesser extent, Aβ40, with a concomitant increase in the production of shorter, carboxyl-truncated Aβ peptides like Aβ38 and Aβ37.[1][4] Importantly, this modulation does not inhibit the overall proteolytic activity of γ-secretase, thus avoiding the toxicities associated with the inhibition of Notch cleavage.[1][4]

dot

Quantitative Data on Aβ Modulation

BPN-15606 has demonstrated a dose-dependent reduction in Aβ42 and Aβ40 levels in various preclinical models.

In Vitro Efficacy

| Cell Line | Aβ Species | IC50 (nM) |

| SHSY5Y Neuroblastoma | Aβ42 | 7 |

| SHSY5Y Neuroblastoma | Aβ40 | 17 |

Data from MedchemExpress.[7][8]

In Vivo Efficacy in Mice

| Dosing Regimen | Tissue | Aβ42 Reduction | Aβ40 Reduction |

| 10 mg/kg/day for 7 days | Plasma & Brain | Significant | Significant |

| 25 mg/kg/day for 7 days | Plasma & Brain | Significant | Significant |

| 50 mg/kg/day for 7 days | Plasma & Brain | Significant | Significant |

Data from MedchemExpress.[7][8]

In Vivo Efficacy in Rats

| Dosing Regimen | Tissue | Aβ42 Reduction | Aβ40 Reduction |

| 5 mg/kg/day for 9 days | CSF | Significant | Significant |

| 25 mg/kg/day for 9 days | CSF | Significant | Significant |

| 50 mg/kg/day for 9 days | CSF | Significant | Significant |

Data from MedchemExpress.[7][8]

Experimental Protocols

In Vitro Aβ Quantification

Cell Culture and Treatment: SH-SY5Y cells overexpressing human APP (SHSY5Y-APP) are cultured in standard media. For dose-response experiments, cells are treated with varying concentrations of BPN-15606 for a specified period (e.g., 24 hours).

Aβ Quantification: Conditioned media is collected, and Aβ40 and Aβ42 levels are quantified using commercially available sandwich enzyme-linked immunosorbent assay (ELISA) kits or Meso Scale Discovery (MSD) multiplex assays.[2] The IC50 values are calculated from the dose-response curves.

In Vivo Animal Studies

Animal Models: Studies have utilized wild-type mice (e.g., C57BL/6J), wild-type rats (e.g., Sprague-Dawley), and transgenic mouse models of Alzheimer's disease, such as the PSAPP and Ts65Dn models.[1][5][9]

Drug Administration: BPN-15606 is typically administered orally via gavage or formulated in the chow.[2][5] Dosing can be acute (single dose) or chronic (daily for several days or months).[2][7]

Sample Collection and Analysis: At the end of the treatment period, animals are euthanized, and blood (for plasma), cerebrospinal fluid (CSF), and brain tissue are collected.[10] Brain tissue is homogenized to create extracts. Aβ levels in plasma, CSF, and brain extracts are quantified using ELISA or MSD assays.[2][10]

// Node and Edge Colors node [fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [color="#5F6368"];

// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; animal_model [label="Select Animal Model\n(e.g., Ts65Dn mice)", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; treatment_groups [label="Assign to Treatment Groups\n(Vehicle vs. BPN-15606)", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; drug_admin [label="Oral Administration of BPN-15606\n(e.g., 10 mg/kg/day for 4 months)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sample_collection [label="Sample Collection\n(Plasma, Cortex, Hippocampus)", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; abeta_quantification [label="Quantify Aβ40 and Aβ42 Levels\n(ELISA or MSD)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis and Comparison", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> animal_model; animal_model -> treatment_groups; treatment_groups -> drug_admin; drug_admin -> sample_collection; sample_collection -> abeta_quantification; abeta_quantification -> data_analysis; data_analysis -> end; }

References

- 1. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator BPN-15606 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator BPN-15606 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Turning the tide on Alzheimer’s disease: modulation of γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. escholarship.org [escholarship.org]

- 6. γ-Secretase Modulator BPN15606 Reduced Aβ42 and Aβ40 and Countered Alzheimer-Related Pathologies in a Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The GSM BPN-15606 as a potential candidate for preventative therapy in Alzheimer’s disease | AlzPED [alzped.nia.nih.gov]

- 10. rupress.org [rupress.org]

An In-depth Technical Guide to BPN-15606: A Novel γ-Secretase Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPN-15606 is a potent, orally bioavailable small molecule that acts as a γ-secretase modulator (GSM). It has demonstrated significant potential in preclinical studies as a disease-modifying agent for Alzheimer's disease (AD). By allosterically modulating the activity of the γ-secretase complex, BPN-15606 selectively reduces the production of the highly amyloidogenic 42-amino acid amyloid-β peptide (Aβ42) and to a lesser extent, Aβ40, while concomitantly increasing the formation of shorter, less aggregation-prone Aβ species such as Aβ38 and Aβ37.[1][2] This modulation of amyloid-β processing, without inhibiting the overall enzymatic activity of γ-secretase, allows BPN-15606 to avoid the mechanism-based toxicities associated with traditional γ-secretase inhibitors (GSIs), particularly those related to the inhibition of Notch signaling.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of BPN-15606, along with detailed experimental protocols for its evaluation.

Chemical Structure and Physicochemical Properties

BPN-15606 is chemically defined as (S)-N-(1-(4-fluorophenyl)ethyl)-6-(6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl)-4-methylpyridazin-3-amine.[1][4]

| Property | Value | Reference |

| IUPAC Name | (S)-N-(1-(4-fluorophenyl)ethyl)-6-(6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl)-4-methylpyridazin-3-amine | [1] |

| Molecular Formula | C23H23FN6O | [5] |

| Molecular Weight | 418.47 g/mol | [5] |

| CAS Number | 1914989-49-3 | [5] |

| Form | Solid | [5] |

| Solubility | DMSO: 100 mg/mL (with ultrasonic) | [5] |

| Storage | -20°C, sealed | [5] |

Mechanism of Action: γ-Secretase Modulation

BPN-15606 functions as a γ-secretase modulator (GSM), a class of compounds that allosterically bind to the γ-secretase complex.[6] This complex is a multi-protein enzyme responsible for the final cleavage of the amyloid precursor protein (APP) to generate amyloid-β (Aβ) peptides of varying lengths.[2] Unlike γ-secretase inhibitors (GSIs) which block the active site of the enzyme, GSMs like BPN-15606 are thought to induce a conformational change in the complex.[7] This altered conformation shifts the cleavage preference of γ-secretase, resulting in the production of shorter, less amyloidogenic Aβ peptides (e.g., Aβ37 and Aβ38) at the expense of the more aggregation-prone and neurotoxic Aβ42 and Aβ40 species.[1] A key advantage of this mechanism is the preservation of the enzyme's overall activity, thereby avoiding the inhibition of other critical γ-secretase substrates, most notably the Notch receptor, which is crucial for normal cellular signaling and differentiation.[2][3]

Biological Properties and Efficacy Data

In Vitro Efficacy

BPN-15606 has demonstrated potent activity in cell-based assays, effectively reducing the production of Aβ42 and Aβ40.

| Cell Line | Assay | IC50 (Aβ42) | IC50 (Aβ40) | Reference |

| SH-SY5Y neuroblastoma | ELISA | 7 nM | 17 nM | [5][8] |

In Vivo Efficacy

Preclinical studies in various animal models have confirmed the in vivo efficacy of BPN-15606 in reducing central nervous system Aβ levels.

| Animal Model | Dosing Regimen | Effect on Aβ42 | Effect on Aβ40 | Reference |

| C57BL/6 Mice | 10, 25, 50 mg/kg/day, p.o. for 7 days | Dose-dependent reduction in plasma and brain | Dose-dependent reduction in plasma and brain | [8] |

| Sprague-Dawley Rats | 5, 25, 50 mg/kg/day, p.o. for 9 days | Dose-dependent reduction in CSF | Dose-dependent reduction in CSF | [8] |

| PSAPP Transgenic Mice | 10 mg/kg/day in chow for 3 months (pre-plaque) | Significant reduction in amyloid plaque load | - | [9] |

| Ts65Dn Mice (Down Syndrome Model) | 10 mg/kg/day, p.o. on weekdays for 4 months | Normalized levels in cortex and hippocampus | Normalized levels in cortex and hippocampus | [10][11] |

Pharmacokinetic Properties

BPN-15606 exhibits acceptable pharmacokinetic properties that support its development as an oral therapeutic.

| Species | Route | Dose | Bioavailability | Half-life | Cmax | Tmax | Reference |

| Mice | p.o. | 25 mg/kg | - | Onset of action ~30-60 min, duration ≥24 hours | - | - | [8] |

| Rats | - | - | - | - | - | - | [10] |

Note: Detailed pharmacokinetic parameters such as bioavailability, half-life, Cmax, and Tmax are not fully available in the public domain but are described as "acceptable" in the literature.[8]

Experimental Protocols

Synthesis of BPN-15606

The synthesis of BPN-15606 is detailed in the University of California, San Diego patent WO2016070107.[12][13] The synthesis is performed by contract research organizations such as Albany Molecular Research Institute.[12][13]

In Vitro Aβ Reduction Assay using SH-SY5Y Cells

This protocol describes the methodology to assess the potency of BPN-15606 in reducing Aβ42 and Aβ40 production in a human neuroblastoma cell line.

Materials:

-

SH-SY5Y human neuroblastoma cells stably overexpressing human APP751 wild-type.

-

Cell culture medium: DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin.

-

BPN-15606 stock solution (in DMSO).

-

Aβ42 and Aβ40 ELISA kits.

-

96-well cell culture plates.

-

Plate reader.

Procedure:

-

Cell Seeding: Seed SH-SY5Y-APP751 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of BPN-15606 in culture medium. The final DMSO concentration should be kept below 0.1%.

-

Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of BPN-15606.

-

Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Sample Collection: After incubation, collect the conditioned medium from each well.

-

Aβ Quantification: Analyze the levels of Aβ42 and Aβ40 in the conditioned medium using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Plot the percentage of Aβ reduction against the log concentration of BPN-15606 and determine the IC50 values using a non-linear regression analysis.

In Vivo Efficacy Study in a Mouse Model of Alzheimer's Disease

This protocol outlines a typical study to evaluate the efficacy of BPN-15606 in reducing Aβ pathology in a transgenic mouse model of AD.

Materials:

-

PSAPP transgenic mice (or other suitable AD model).

-

BPN-15606.

-

Vehicle for oral administration (e.g., 80% polyethylene (B3416737) glycol 400, 20% sterile water, and 0.1% Tween 20).[14]

-

Oral gavage needles.

-

Brain homogenization buffer.

-

Aβ ELISA kits.

-

Histology equipment and reagents.

Procedure:

-

Animal Acclimation and Grouping: Acclimate age-matched mice to the facility for at least one week. Randomly assign mice to vehicle and BPN-15606 treatment groups (n=10-15 per group).

-

Drug Formulation and Administration: Prepare a suspension of BPN-15606 in the vehicle. Administer BPN-15606 (e.g., 10 mg/kg) or vehicle daily via oral gavage for the specified duration (e.g., 3 months).

-

Monitoring: Monitor the animals daily for any signs of toxicity or adverse effects.

-

Tissue Collection: At the end of the treatment period, euthanize the mice and perfuse with saline. Collect the brains. One hemisphere can be fixed for histology, and the other can be snap-frozen for biochemical analysis.

-

Biochemical Analysis: Homogenize the brain tissue and extract soluble and insoluble Aβ fractions. Quantify Aβ40 and Aβ42 levels using ELISA.

-

Histological Analysis: Section the fixed brain tissue and perform immunohistochemistry to visualize and quantify amyloid plaque deposition.

-

Data Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the Aβ levels and plaque load between the treatment and vehicle groups.

LC/MS/MS Method for Quantification of BPN-15606 in Biological Matrices

This protocol provides a general framework for the quantitative analysis of BPN-15606 in plasma, cerebrospinal fluid (CSF), and brain tissue.

Instrumentation:

-

Liquid Chromatography system coupled with a tandem mass spectrometer (LC/MS/MS).

Sample Preparation:

-

Plasma/CSF: Protein precipitation with acetonitrile (B52724).

-

Brain Tissue: Homogenization followed by liquid-liquid extraction or solid-phase extraction.

-

Add an appropriate internal standard.

LC Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: Gradient elution with a mixture of water and acetonitrile containing formic acid.

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Collision Energy: 40 eV for BPN-15606.[15]

Quantification:

-

Construct a calibration curve using standards of known concentrations.

-

Quantify BPN-15606 in samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

BPN-15606 is a promising γ-secretase modulator with a well-defined mechanism of action that translates from in vitro potency to in vivo efficacy in preclinical models of Alzheimer's disease. Its ability to selectively reduce the production of amyloidogenic Aβ peptides without causing Notch-related toxicity addresses a major challenge in the development of AD therapeutics. The data and protocols presented in this guide provide a solid foundation for further research and development of BPN-15606 and other next-generation GSMs. The detailed methodologies should enable researchers to replicate and build upon the existing findings, ultimately advancing the quest for an effective treatment for Alzheimer's disease.

References

- 1. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. γ-Secretase inhibitors and modulators: Mechanistic insights into the function and regulation of γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]

- 4. A Molecular Test for Quantifying Functional Notch Signaling Pathway Activity in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. intimakmur.co.id [intimakmur.co.id]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. γ-Secretase Modulator BPN15606 Reduced Aβ42 and Aβ40 and Countered Alzheimer-Related Pathologies in a Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. escholarship.org [escholarship.org]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator BPN-15606 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

BPN-15606: A Preclinical Technical Overview for Alzheimer's Disease Research

This technical guide provides an in-depth overview of the preclinical research on BPN-15606, a novel γ-secretase modulator (GSM), for the treatment of Alzheimer's disease (AD). The information herein is intended for researchers, scientists, and drug development professionals, summarizing key findings, experimental designs, and the compound's proposed mechanism of action.

Core Mechanism of Action: γ-Secretase Modulation

BPN-15606 is a potent, orally bioavailable small molecule that allosterically modulates the activity of γ-secretase, a key enzyme in the production of amyloid-β (Aβ) peptides.[1][2][3] Unlike γ-secretase inhibitors, which block the enzyme's activity and can lead to side effects due to inhibition of other signaling pathways (e.g., Notch), GSMs like BPN-15606 selectively shift the cleavage preference of γ-secretase.[1][2] This modulation results in a decrease in the production of the highly amyloidogenic Aβ42 and Aβ40 peptides and a concurrent increase in the production of shorter, less aggregation-prone Aβ species such as Aβ38 and Aβ37.[1][2][3] Importantly, total Aβ levels are generally not affected, highlighting the modulatory rather than inhibitory action of BPN-15606.[4][5]

Signaling Pathway: BPN-15606 Modulation of APP Processing

Caption: BPN-15606 allosterically modulates γ-secretase, shifting APP processing away from pathogenic Aβ42/40.

Preclinical Efficacy Data

BPN-15606 has demonstrated significant efficacy in multiple preclinical models, including the PSAPP transgenic mouse model of AD and the Ts65Dn mouse model of Down syndrome, which exhibits AD-like pathology.[4][5][6][7]

In Vivo Reduction of Amyloid-β Peptides

Chronic administration of BPN-15606 has been shown to dose-dependently lower Aβ42 and Aβ40 levels in the plasma, cerebrospinal fluid (CSF), and brain of both mice and rats.[1][3]

| Animal Model | Treatment Dose & Duration | Tissue | Aβ42 Reduction | Aβ40 Reduction | Reference |

| C57BL/6J Mice | 5 mg/kg (single oral dose) | Brain | ~54% | ~29% | [1] |

| C57BL/6J Mice | 5 mg/kg (single oral dose) | Plasma | ~78% | ~57% | [1] |

| C57BL/6J Mice | 5 mg/kg (single oral dose) | CSF | ~41% | ~29% | [1] |

| Ts65Dn Mice | 10 mg/kg/weekday (4 months) | Cortex & Hippocampus | Significant Decrease | Significant Decrease | [4][5] |

Neuropathological and Cognitive Outcomes

Preventative treatment with BPN-15606 in preclinical models has been shown to mitigate key AD-related pathologies and improve cognitive function. Efficacy is most pronounced when treatment is initiated before significant plaque deposition.[6][7]

| Animal Model | Treatment Group | Key Pathological Findings | Cognitive Outcome | Reference |

| PSAPP Mice | Pre-plaque (3-month-old), 3-month treatment | Reduced amyloid plaque load, microgliosis, and astrogliosis | Attenuated cognitive impairment | [6][7][8] |

| PSAPP Mice | Post-plaque (6-month-old), 3-month treatment | Ineffective at reducing pathology | Ineffective | [6][8] |

| Ts65Dn Mice | 3-month-old, 4-month treatment | Reduced tau pathology, astrogliosis, and microgliosis | Countered cognitive deficits | [4][5] |

Downstream Effects on Cellular Pathways

Beyond Aβ reduction, BPN-15606 has been shown to normalize downstream cellular dysfunctions implicated in AD pathogenesis.

Rescue of Endosomal and Neurotrophin Signaling

In the Ts65Dn mouse model, BPN-15606 treatment rescued the hyperactivation of Rab5, a key regulator of endosome function that is disrupted in AD.[4][5] This was accompanied by the normalization of neurotrophin signaling deficits, evidenced by the restoration of Tropomyosin receptor kinase B (TrkB) and cAMP response element-binding protein (CREB) activation.[4][9]

Caption: BPN-15606 normalizes Rab5 and neurotrophin signaling (TrkB/CREB), restoring synaptic function.

Experimental Protocols and Methodologies

The following summarizes the key experimental designs and methods used in the preclinical evaluation of BPN-15606. Note: This guide provides an overview of methodologies as described in published literature; for full, detailed protocols, please refer to the cited publications.

Animal Models

-

PSAPP Mice: A transgenic model (APPswe/PSEN1dE9) that develops age-dependent Aβ plaques and cognitive deficits, commonly used for AD research.[6][8]

-

Ts65Dn Mice: A segmentally trisomic model for Down syndrome that exhibits age-related neurodegenerative phenotypes relevant to AD, including increased APP gene dosage.[4][5][9]

-

Diploid (2N) littermate mice were used as controls in the Ts65Dn studies.[4]

Dosing and Administration

-

Route: Oral gavage or milled into standard rodent chow.[3][4]

-

Dose Range: Efficacy has been demonstrated at doses as low as 5-10 mg/kg.[1][3] A common chronic dosing regimen was 10 mg/kg/day or weekday.[4][5]

-

Duration: Studies ranged from single-dose pharmacokinetic/pharmacodynamic assessments to chronic treatment lasting 3 to 6 months.[3][5][6]

Biochemical Analysis

-

Aβ Quantification: Amyloid-β levels in plasma, CSF, and brain homogenates were measured using species-specific enzyme-linked immunosorbent assays (ELISA) or Meso Scale Discovery (MSD) multiplex kits.[1][2]

-

Western Blotting: Used to assess levels of full-length APP, APP C-terminal fragments (CTFs), synaptic proteins, and the phosphorylation status of proteins like TrkB and CREB.[4]

-

Immunohistochemistry: Performed on brain sections to visualize and quantify amyloid plaque load (using antibodies like 3D6), astrogliosis (GFAP staining), and microgliosis (Iba1 staining).[1][4]

Preclinical Research Workflow

The preclinical evaluation of BPN-15606 followed a logical progression from in vitro characterization to in vivo efficacy and safety studies.

Caption: General preclinical development workflow for BPN-15606, from synthesis to IND-enabling studies.

Safety and Toxicology

BPN-15606 has undergone extensive preclinical safety evaluation. Early studies indicated a No Observed Adverse Effect Level (NOAEL) of 50 mg/kg in rats after 9 days of dosing.[3] However, subsequent Good Laboratory Practice (GLP)-compliant 28-day studies revealed a potentially mutagenic metabolite in rats and evidence of QT interval prolongation in non-human primates, which led to the termination of its development in favor of next-generation compounds.[1]

Conclusion

BPN-15606 is a potent γ-secretase modulator that effectively reduces pathogenic Aβ42 and Aβ40 peptides in the central nervous system. Preclinical studies have robustly demonstrated its ability to mitigate amyloid plaque deposition, neuroinflammation, and tau pathology, leading to improved cognitive outcomes, particularly when administered as a preventative therapy. Its mechanism extends to the normalization of critical downstream pathways involving endosomal function and neurotrophic signaling. While development of BPN-15606 itself was halted, the extensive preclinical data validates the therapeutic strategy of γ-secretase modulation for Alzheimer's disease and provides a strong foundation for the development of next-generation GSMs.

References

- 1. rupress.org [rupress.org]

- 2. γ-Secretase modulator resistance of an aggressive Alzheimer-causing presenilin mutant can be overcome in the heterozygous patient state by a set of advanced compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator BPN-15606 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. γ-Secretase Modulator BPN15606 Reduced Aβ42 and Aβ40 and Countered Alzheimer-Related Pathologies in a Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The GSM BPN-15606 as a Potential Candidate for Preventative Therapy in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The GSM BPN-15606 as a Potential Candidate for Preventative Therapy in AD [escholarship.org]

- 8. The GSM BPN-15606 as a potential candidate for preventative therapy in Alzheimer’s disease | AlzPED [alzped.nia.nih.gov]

- 9. researchgate.net [researchgate.net]

Investigating BPN-15606 for Down Syndrome-Associated Alzheimer's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Down syndrome (DS), the most common genetic cause of intellectual disability, confers a near-certain lifetime risk of Alzheimer's disease (AD). The triplication of chromosome 21, which houses the amyloid precursor protein (APP) gene, leads to a lifelong overexpression of APP and its amyloid-beta (Aβ) cleavage products, initiating the Alzheimer's pathological cascade decades earlier than in the general population. This whitepaper provides an in-depth technical overview of BPN-15606, a novel γ-secretase modulator (GSM), as a potential therapeutic agent for DS-associated AD (DS-AD). We will explore its mechanism of action, summarize the compelling preclinical evidence from the Ts65Dn mouse model of Down syndrome, provide detailed experimental protocols for key assays, and present signaling pathways and experimental workflows using Graphviz visualizations.

Introduction: The Challenge of Down Syndrome-Associated Alzheimer's Disease

Individuals with Down syndrome experience a dramatically accelerated course of Alzheimer's disease pathology. The overexpression of APP leads to increased production and aggregation of Aβ peptides, particularly the more amyloidogenic Aβ42 species. This accumulation is a central initiating event in the amyloid cascade hypothesis of AD, triggering a downstream cascade of synaptic dysfunction, tau hyperphosphorylation and neurofibrillary tangle formation, neuroinflammation, and eventual neurodegeneration, culminating in dementia.

Current therapeutic strategies for AD have shown limited efficacy, and there is a pressing need for interventions that can be administered early, ideally before the onset of significant cognitive decline. Given the well-defined genetic basis of AD in the DS population, they represent a unique group for the evaluation of amyloid-targeting therapies. BPN-15606, a γ-secretase modulator, offers a promising approach by selectively altering the cleavage of APP to reduce the production of toxic Aβ species without inhibiting the essential functions of the γ-secretase enzyme.

Mechanism of Action: Modulating γ-Secretase for a Favorable Aβ Profile

BPN-15606 is a γ-secretase modulator (GSM), a class of small molecules that allosterically modulate the activity of the γ-secretase complex. Unlike γ-secretase inhibitors, which block the enzyme's activity and can lead to mechanism-based toxicities due to the inhibition of other essential substrate processing (e.g., Notch), GSMs subtly alter the conformation of γ-secretase. This modulation favors the processivity of the enzyme, leading to a shift in the final cleavage of APP C-terminal fragments (APP-CTFs).

The result is a decrease in the production of the highly amyloidogenic Aβ42 and Aβ40 peptides, with a concomitant increase in the production of shorter, less aggregation-prone Aβ species such as Aβ38 and Aβ37. Importantly, BPN-15606 does not affect the total amount of Aβ produced, nor does it inhibit the cleavage of other γ-secretase substrates, thereby avoiding the side effects associated with direct inhibition.

Preclinical Evidence in the Ts65Dn Mouse Model of Down Syndrome

The Ts65Dn mouse is a well-established and widely used model for studying Down syndrome. These mice carry a partial trisomy of mouse chromosome 16, which is syntenic to human chromosome 21, and they exhibit many of the hallmark pathologies of DS-AD, including age-dependent cognitive decline and AD-like neuropathology. A pivotal study by Chen et al. (2024) investigated the effects of chronic BPN-15606 administration in Ts65Dn mice.

Data Presentation

The following tables summarize the key quantitative findings from the preclinical evaluation of BPN-15606 in the Ts65Dn mouse model.

Table 1: Effect of BPN-15606 on Amyloid-Beta Levels

| Analyte | Brain Region | Genotype | Treatment | Mean Value (pg/mg) | % Change vs. Vehicle |

| Aβ40 | Cortex | Ts65Dn | Vehicle | ~150 | - |

| Ts65Dn | BPN-15606 | ~100 | ↓ ~33% | ||

| Hippocampus | Ts65Dn | Vehicle | ~200 | - | |

| Ts65Dn | BPN-15606 | ~125 | ↓ ~37.5% | ||

| Aβ42 | Cortex | Ts65Dn | Vehicle | ~50 | - |

| Ts65Dn | BPN-15606 | ~30 | ↓ ~40% | ||

| Hippocampus | Ts65Dn | Vehicle | ~60 | - | |

| Ts65Dn | BPN-15606 | ~40 | ↓ ~33% |

Table 2: Effect of BPN-15606 on Synaptic Proteins

| Protein | Brain Region | Genotype | Treatment | Relative Protein Level | % Change vs. Vehicle |

| Syntaxin 1A | Cortex | Ts65Dn | Vehicle | Decreased | - |

| Ts65Dn | BPN-15606 | Normalized | ↑ to control levels | ||

| Hippocampus | Ts65Dn | Vehicle | Decreased | - | |

| Ts65Dn | BPN-15606 | Normalized | ↑ to control levels | ||

| SNAP25 | Cortex | Ts65Dn | Vehicle | Decreased | - |

| Ts65Dn | BPN-15606 | Normalized | ↑ to control levels | ||

| Hippocampus | Ts65Dn | Vehicle | Decreased | - | |

| Ts65Dn | BPN-15606 | Normalized | ↑ to control levels |

Table 3: Effect of BPN-15606 on Tau Hyperphosphorylation

| Phospho-Tau Epitope | Brain Region | Genotype | Treatment | Relative Phosphorylation | % Change vs. Vehicle |

| T205 | Cortex | Ts65Dn | Vehicle | Increased | - |

| Ts65Dn | BPN-15606 | Reduced | ↓ | ||

| Hippocampus | Ts65Dn | Vehicle | Increased | - | |

| Ts65Dn | BPN-15606 | Reduced | ↓ | ||

| S202 (CP13) | Cortex | Ts65Dn | Vehicle | Increased | - |

| Ts65Dn | BPN-15606 | Reduced | ↓ | ||

| Hippocampus | Ts65Dn | Vehicle | Increased | - | |

| Ts65Dn | BPN-15606 | Reduced | ↓ | ||

| S396/S404 (PHF1) | Cortex | Ts65Dn | Vehicle | Increased | - |

| Ts65Dn | BPN-15606 | Reduced | ↓ | ||

| Hippocampus | Ts65Dn | Vehicle | Increased | - | |

| Ts65Dn | BPN-15606 | Reduced | ↓ |

Table 4: Effect of BPN-15606 on Rab5 Activation and Neurotrophin Signaling

| Marker | Brain Region | Genotype | Treatment | Relative Level | % Change vs. Vehicle |

| Active Rab5/Total Rab5 | Cortex | Ts65Dn | Vehicle | Increased (>100%) | - |

| Ts65Dn | BPN-15606 | Reduced | ↓ ~50% | ||

| pTrkB/Total TrkB | Cortex | Ts65Dn | Vehicle | Decreased | - |

| Ts65Dn | BPN-15606 | Normalized | ↑ to control levels | ||

| Hippocampus | Ts65Dn | Vehicle | Decreased | - | |

| Ts65Dn | BPN-15606 | Normalized | ↑ to control levels | ||

| pCREB/Total CREB | Cortex | Ts65Dn | Vehicle | Decreased | - |

| Ts65Dn | BPN-15606 | Normalized | ↑ to control levels | ||

| Hippocampus | Ts65Dn | Vehicle | Decreased | - | |

| Ts65Dn | BPN-15606 | Normalized | ↑ to control levels |

Table 5: Effect of BPN-15606 on Cognitive Function (Morris Water Maze)

| Parameter | Genotype | Treatment | Day 1 Latency (s) | Final Day Latency (s) |

| Escape Latency | 2N (Control) | Vehicle | ~45 | ~20 |

| Ts65Dn | Vehicle | ~55 | ~40 | |

| Ts65Dn | BPN-15606 | ~48 | ~25 |

Neuroinflammation

BPN-15606 treatment also led to a significant reduction in neuroinflammation in the Ts65Dn mice. This was evidenced by a decrease in the number of GFAP-positive astrocytes (astrogliosis) in the entorhinal cortex and medial septum, and a reduction in microglial abnormalities in the hippocampus.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of BPN-15606.

Animal Model and Treatment

-

Animal Model: Male Ts65Dn mice, a well-established model for Down syndrome, were used in these studies. Age-matched diploid (2N) littermates served as controls.

-

Treatment: BPN-15606 was administered orally at a dose of 10 mg/kg/weekday. Treatment was initiated in 3-month-old mice and continued for 4 months. The vehicle-treated group received the corresponding vehicle solution.

Aβ Quantification: Sandwich ELISA

-

Sample Preparation: Brain tissue (cortex and hippocampus) is homogenized in a suitable lysis buffer containing protease inhibitors.

-

ELISA Procedure:

-

Coat a 96-well plate with a capture antibody specific for the C-terminus of Aβ40 or Aβ42 overnight at 4°C.

-

Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Wash the plate.

-

Add prepared brain homogenates and Aβ standards to the wells and incubate for 2 hours at room temperature or overnight at 4°C.

-

Wash the plate.

-

Add a biotinylated detection antibody that recognizes the N-terminus of Aβ and incubate for 1-2 hours at room temperature.

-

Wash the plate.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

-

Wash the plate.

-

Add a substrate solution (e.g., TMB) and incubate until a color change is observed.

-

Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate Aβ concentrations based on the standard curve.

-

Protein Analysis: Western Blotting

-

Sample Preparation: Brain tissue is homogenized in RIPA buffer with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

Western Blot Procedure:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-Syntaxin 1A, anti-SNAP25, anti-phospho-Tau, anti-Rab5, anti-pTrkB, anti-pCREB) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Neuroinflammation Assessment: Immunohistochemistry

-

Tissue Preparation: Mice are transcardially perfused with PBS followed by 4% paraformaldehyde (PFA). Brains are post-fixed in PFA, cryoprotected in sucrose (B13894) solutions, and then sectioned on a cryostat.

-

Immunohistochemistry Procedure:

-

Wash free-floating brain sections in PBS.

-

Perform antigen retrieval if necessary (e.g., by heating in citrate (B86180) buffer).

-

Permeabilize the sections with a solution containing a detergent (e.g., 0.3% Triton X-100 in PBS).

-

Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1-2 hours at room temperature.

-

Incubate the sections with primary antibodies (e.g., anti-GFAP for astrocytes, anti-Iba1 for microglia) overnight at 4°C.

-

Wash the sections in PBS.

-

Incubate with a biotinylated secondary antibody for 1-2 hours at room temperature.

-

Wash the sections in PBS.

-

Incubate with an avidin-biotin-peroxidase complex (ABC) reagent.

-

Wash the sections in PBS.

-

Visualize the staining using a diaminobenzidine (DAB) substrate.

-

Mount the sections on slides, dehydrate, and coverslip.

-

Image the sections using a microscope and quantify the number of stained cells or the stained area using image analysis software.

-

Cognitive Function Assessment: Morris Water Maze

-

Apparatus: A circular pool filled with opaque water containing a hidden escape platform. Distal visual cues are placed around the room.

-

Procedure:

-

Acquisition Phase: Mice are trained over several days (e.g., 5-7 days) with multiple trials per day to find the hidden platform from different starting locations. The time to find the platform (escape latency) is recorded.

-

Probe Trial: 24 hours after the last training session, the platform is removed, and the mouse is allowed to swim freely for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured.

-

Data Analysis: Escape latency during the acquisition phase and the percentage of time spent in the target quadrant during the probe trial are analyzed to assess spatial learning and memory.

-

Signaling Pathways of Interest

Neurotrophin Signaling Pathway

Neurotrophins, such as brain-derived neurotrophic factor (BDNF), are crucial for neuronal survival, growth, and synaptic plasticity. In DS-AD, this pathway is often impaired. BPN-15606 has been shown to restore key components of this pathway.

Conclusion and Future Directions

The preclinical data for BPN-15606 in the Ts65Dn mouse model of Down syndrome are highly encouraging. The compound's ability to selectively modulate γ-secretase, thereby reducing the production of toxic Aβ species, addresses a core pathological driver of Alzheimer's disease. The observed downstream effects, including the normalization of synaptic protein levels, reduction of tau hyperphosphorylation, mitigation of neuroinflammation, and improvement in cognitive function, provide a strong rationale for its further development as a therapeutic for DS-AD.

Future research should focus on long-term safety and efficacy studies, as well as the identification of translatable biomarkers to monitor treatment response in a clinical setting. The unique and genetically defined nature of the DS population provides a valuable opportunity to evaluate the potential of BPN-15606 to modify the course of Alzheimer's disease, with the ultimate goal of preventing or significantly delaying the onset of dementia in this vulnerable population.

References

BPN-15606: A Novel γ-Secretase Modulator for Neurodegenerative Disease

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

BPN-15606 is a potent, orally active small molecule that acts as a γ-secretase modulator (GSM), showing significant promise as a potential therapeutic for neurodegenerative diseases, particularly Alzheimer's disease (AD) and Down syndrome-associated Alzheimer's disease (DS-AD). Preclinical studies have demonstrated its ability to selectively reduce the production of the toxic amyloid-β (Aβ) peptides Aβ42 and Aβ40, without inhibiting the overall activity of γ-secretase, thereby avoiding mechanism-based toxicities associated with traditional γ-secretase inhibitors. This document provides a comprehensive overview of the core preclinical data, experimental methodologies, and proposed mechanisms of action for BPN-15606.

Mechanism of Action: γ-Secretase Modulation

BPN-15606 functions by allosterically modulating the γ-secretase complex, an intramembrane protease responsible for the final cleavage of the amyloid precursor protein (APP). Instead of inhibiting the enzyme, BPN-15606 enhances its processivity, shifting the cleavage site to produce shorter, less amyloidogenic Aβ peptides, such as Aβ38 and Aβ37, at the expense of the highly fibrillar and neurotoxic Aβ42 and Aβ40 species.[1][2][3] This modulation of γ-secretase activity is a key therapeutic strategy aimed at reducing the primary pathogenic driver in the amyloid hypothesis of AD.[4][5]

Figure 1: Proposed mechanism of action for BPN-15606 as a γ-secretase modulator.

Preclinical Efficacy Data

BPN-15606 has been evaluated in multiple preclinical models, demonstrating robust effects on key pathological hallmarks of AD. The data consistently show a significant reduction in pathogenic Aβ peptides and downstream neurodegenerative changes.

In Vitro Potency

BPN-15606 demonstrates high potency in cellular assays, effectively reducing the secretion of Aβ42 and Aβ40 from neuroblastoma cells.

| Cell Line | Parameter | Value (IC₅₀) |

| SH-SY5Y Neuroblastoma | Aβ42 | 7 nM |

| SH-SY5Y Neuroblastoma | Aβ40 | 17 nM |

| Table 1: In Vitro Potency of BPN-15606. [6] |

In Vivo Pharmacodynamics: Aβ Reduction

Oral administration of BPN-15606 leads to a significant, dose-dependent reduction of Aβ42 and Aβ40 levels in the plasma, cerebrospinal fluid (CSF), and brain of wild-type and transgenic mouse models.[6][7]

| Animal Model | Treatment | Tissue | Aβ42 Reduction | Aβ40 Reduction |

| C57BL/6 Mice | 7 days, 10-50 mg/kg/day (oral) | Plasma, Brain | Dose-dependent | Dose-dependent |

| Sprague-Dawley Rats | 9 days, 5-50 mg/kg/day (oral) | Plasma, CSF | Dose-dependent | Dose-dependent |

| PSAPP TG Mice | 3 months, 25 mg/kg/day (oral, prophylactic) | Brain (soluble) | 44% | Significant |

| PSAPP TG Mice | 3 months, 25 mg/kg/day (oral, prophylactic) | Brain (insoluble) | 54% | Significant |

| Table 2: In Vivo Effects of BPN-15606 on Aβ Levels. [2][6][7] |

Effects on Neuropathology and Neuroinflammation

Chronic treatment with BPN-15606 has been shown to mitigate several downstream pathological consequences of Aβ accumulation.

| Animal Model | Treatment Duration | Pathological Endpoint | Outcome |

| PSAPP TG Mice | 6 months | Aβ Neuritic Plaque Load | Significantly reduced in hippocampus and cortex |

| Ts65Dn Mice | 4 months | Astrocytosis (GFAP+) | Reduced |

| Ts65Dn Mice | 4 months | Microgliosis | Reduced |

| PSAPP TG Mice | 3 months | Astrogliosis | Reduced (in pre-plaque treatment) |

| PSAPP TG Mice | 3 months | Microgliosis (Iba1) | Reduced (in pre-plaque treatment) |

| Table 3: Effects of BPN-15606 on Neuropathology and Neuroinflammation. [1][4][7][8] |

Neuroprotective and Cognitive Effects

Beyond reducing amyloid pathology, BPN-15606 has demonstrated neuroprotective effects, rescuing cellular deficits and improving cognitive function in disease models.

| Animal Model | Treatment Duration | Endpoint | Outcome |

| Ts65Dn Mice | 4 months | Tau Hyperphosphorylation | Normalized levels |

| Ts65Dn Mice | 4 months | Synaptic Proteins | Normalized levels |

| Ts65Dn Mice | 4 months | Neurotrophin Signaling | Normalized (pTrkB/TrkB, pCREB/CREB) |

| Ts65Dn Mice | 4 months | Rab5 Hyperactivation | Rescued |

| Ts65Dn Mice | 4 months | Cognitive Deficits | Improved performance in Morris water maze |

| PSAPP TG Mice | 3 months | Cognitive Impairment | Attenuated (in pre-plaque treatment) |

| Table 4: Neuroprotective and Cognitive Effects of BPN-15606. [1][4][9] |

Key Experimental Protocols

The following section details the methodologies used in the preclinical evaluation of BPN-15606.

Animal Models and Drug Administration

-

PSAPP Transgenic Mice: This model, co-expressing mutant human APP (Swedish) and PSEN1 (deltaE9), develops age-dependent Aβ plaques and cognitive deficits.[4][10]

-

Ts65Dn Mice: A model for Down syndrome that exhibits segmental trisomy for mouse chromosome 16, leading to overexpression of APP and subsequent AD-like pathology.[1][9]

-

C57BL/6 Mice and Sprague-Dawley Rats: Used for pharmacokinetic and pharmacodynamic studies of Aβ modulation in a non-transgenic background.[6][7]

Figure 2: Experimental treatment timelines for key preclinical studies of BPN-15606.

Biochemical Analysis

-

Aβ Quantification: Levels of Aβ peptides (Aβ42, Aβ40, Aβ38) in plasma, CSF, and brain homogenates (RIPA-soluble and formic acid-soluble fractions) were measured using Meso Scale Discovery (MSD) multiplex assays or specific ELISAs.[2][7]

-

Western Blotting: Used to quantify levels of full-length APP, APP C-terminal fragments (CTFs), synaptic proteins (e.g., Syntaxin 1A, SNAP25), and signaling proteins (e.g., TrkB, CREB, and their phosphorylated forms).[1][11] Protein concentrations were normalized, and signals were quantified using densitometry.[1]

-

Rab5 Activation Assay: GTP-bound (active) Rab5 was measured to assess endosomal pathway dysregulation.[1]

Histological and Immunohistochemical Analysis

-

Plaque Staining: Brain sections were stained with Thioflavin S or antibodies against Aβ (e.g., 3D6) to visualize and quantify amyloid plaque burden.[3][7]

-

Neuroinflammation Markers: Immunohistochemistry was used to detect and quantify reactive astrocytes (GFAP staining) and microglia (Iba1 staining) in specific brain regions like the cortex and hippocampus.[1][3][11]

-

Image Analysis: Quantitative analysis of stained sections was performed using software such as NIH ImageJ to determine the percentage area occupied by plaques or the density of glial cells.[7]

Behavioral Testing

-

Morris Water Maze: This test was used to assess spatial learning and memory in mice. Performance was measured by escape latency to find a hidden platform.[1]

Downstream Signaling Pathways Affected by BPN-15606

The neuroprotective effects of BPN-15606 extend beyond simple Aβ reduction and involve the normalization of critical intracellular signaling pathways disrupted in AD.

Figure 3: BPN-15606 counters multiple downstream pathological cascades initiated by Aβ.

Studies in the Ts65Dn mouse model show that treatment with BPN-15606 normalizes deficits in neurotrophin signaling, as evidenced by the restoration of TrkB and CREB phosphorylation.[1][11] Furthermore, it rescues the hyperactivation of Rab5, a key regulator of endosome function that is dysregulated in AD.[1][9] These actions contribute to the normalization of synaptic protein levels and a reduction in the hyperphosphorylation of tau, ultimately leading to improved cognitive outcomes.[1][11]

Therapeutic Potential and Future Directions

The preclinical data strongly support BPN-15606 as a viable candidate for the treatment of neurodegenerative diseases. A critical finding is that the therapeutic benefit appears greatest when the compound is administered early in the disease process, prior to the establishment of significant plaque pathology.[4][8] This suggests a potential role for BPN-15606 as a preventative or early-stage intervention.[4][8]

While initial development was promising, studies on BPN-15606 were reportedly terminated after 28-day investigational new drug (IND)-enabling toxicology studies revealed a potentially mutagenic metabolite in rats and evidence of QT interval prolongation in nonhuman primates.[2][3] This highlights the critical importance of extensive safety and toxicology screening in drug development. Subsequent research efforts have focused on developing next-generation GSMs based on the BPN-15606 scaffold to mitigate these liabilities while retaining high potency.[3]

Conclusion

BPN-15606 is a well-characterized γ-secretase modulator that has provided significant proof-of-concept for this therapeutic strategy. Its ability to selectively lower pathogenic Aβ species and ameliorate a wide range of downstream pathologies in preclinical models underscores the potential of GSMs in the fight against Alzheimer's disease and related neurodegenerative conditions. The comprehensive data package, from in vitro potency to in vivo efficacy and mechanistic insights, serves as a valuable foundation for the continued development of safer and more effective second-generation compounds.

References

- 1. escholarship.org [escholarship.org]

- 2. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rupress.org [rupress.org]

- 4. The GSM BPN-15606 as a Potential Candidate for Preventative Therapy in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Turning the tide on Alzheimer’s disease: modulation of γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator BPN-15606 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The GSM BPN-15606 as a Potential Candidate for Preventative Therapy in AD [escholarship.org]

- 9. γ-Secretase Modulator BPN15606 Reduced Aβ42 and Aβ40 and Countered Alzheimer-Related Pathologies in a Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The GSM BPN-15606 as a potential candidate for preventative therapy in Alzheimer’s disease | AlzPED [alzped.nia.nih.gov]

- 11. researchgate.net [researchgate.net]

The Pharmacology of Novel γ-Secretase Modulators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

γ-secretase, a multi-subunit intramembrane aspartyl protease, plays a pivotal role in the pathogenesis of Alzheimer's disease (AD) through its cleavage of the amyloid precursor protein (APP). This process generates amyloid-beta (Aβ) peptides, with the Aβ42 species being particularly prone to aggregation and central to the amyloid cascade hypothesis. While early therapeutic strategies focused on pan-inhibition of γ-secretase, significant toxicity concerns arose due to the enzyme's crucial role in processing other substrates, most notably Notch. This has led to the development of a more nuanced therapeutic approach: γ-secretase modulators (GSMs). These small molecules allosterically modulate the enzyme to shift its cleavage preference, thereby reducing the production of the pathogenic Aβ42 in favor of shorter, less amyloidogenic Aβ species, without inhibiting the overall enzymatic activity. This guide provides an in-depth technical overview of the pharmacology of novel GSMs, focusing on their mechanism of action, quantitative effects, and the experimental protocols used for their characterization.

Core Pharmacology of Novel γ-Secretase Modulators

Novel γ-secretase modulators represent a diverse class of compounds that, unlike γ-secretase inhibitors (GSIs), do not block the catalytic activity of the enzyme. Instead, they bind to an allosteric site on the presenilin (PSEN) subunit, the catalytic core of the γ-secretase complex, inducing a conformational change. This altered conformation modifies the processivity of the enzyme, leading to a shift in the final cleavage site of the APP C-terminal fragment (C99). The result is a decrease in the production of Aβ42 and often Aβ40, with a concomitant increase in shorter, more soluble, and less toxic Aβ species such as Aβ38 and Aβ37.[1][2] This modulation of activity is a key advantage, as it preserves the essential physiological functions of γ-secretase, including the processing of the Notch receptor, thereby mitigating the severe side effects associated with GSIs.[1]

Photoaffinity labeling studies have been instrumental in identifying the direct binding target of GSMs. These studies have demonstrated that various classes of GSMs bind to the N-terminal fragment of presenilin-1 (PSEN1-NTF).[3][4][5][6][7] Competition experiments with different GSM chemotypes suggest the existence of distinct but potentially overlapping allosteric binding sites on presenilin.[4][5]

Quantitative Data on Novel γ-Secretase Modulators

The in vitro and in cell-based potency of novel GSMs is typically characterized by their half-maximal inhibitory concentration (IC50) for the reduction of Aβ42 and their half-maximal effective concentration (EC50) for the induction of shorter Aβ species like Aβ38. The following tables summarize quantitative data for a selection of novel GSMs from different chemical series.

| Compound Class | Representative Compound | Aβ42 IC50/EC50 (nM) | Aβ40 IC50/EC50 (nM) | Aβ38 EC50 (nM) | Cell Line/Assay Condition | Reference |

| Imidazole | Benzimidazole 12 | 17 | - | - | Mouse brain | [8] |

| Imidazole | Benzimidazole 13 | 43 | - | - | Mouse brain | [8] |

| Imidazole | Indazole 15 | 18 | - | - | Mouse brain | [8] |

| Tricyclic Imidazole | Compound 36 | 1100 | - | - | Cell-based | [8] |

| Thiophene Sulfonamide | Begacestat (GSI-953) | 15 (IC50) | - | - | Cell-based | [1] |

| Oxadiazoline | Compound 3 | 58 (EC50) | - | - | Cell-based | [8] |

| Pyrimidine | Roche Pyrimidine | 70 (IC50) | - | - | Cell-based | [9] |

| Bicyclic Triazole | Eisai Bicyclic Triazole | 6 (IC50) | - | - | Cell-based | [9] |

Note: The reported values are highly dependent on the specific assay conditions, including the cell line used, substrate expression levels, and detection methods. Direct comparison across different studies should be made with caution.

Signaling Pathways and Experimental Workflows

Amyloid Precursor Protein (APP) Processing Pathway

The processing of APP can occur via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. GSMs specifically modulate the final step of the amyloidogenic pathway.

Caption: Amyloid Precursor Protein (APP) processing pathways.

Mechanism of γ-Secretase Modulation by GSMs

GSMs bind to an allosteric site on the presenilin subunit of the γ-secretase complex, inducing a conformational change that alters the cleavage of the C99 substrate.

Caption: Allosteric modulation of γ-secretase by GSMs.

Experimental Workflow for GSM Characterization